molecular formula C12H16Cl2N2 B1308468 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine CAS No. 514787-47-4

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine

Cat. No.: B1308468
CAS No.: 514787-47-4
M. Wt: 259.17 g/mol
InChI Key: SHVKMZCCXHVNMC-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine is a chemical compound with the molecular formula C12H16Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a 3,4-dichlorophenyl group attached to an ethyl chain, which is further connected to the piperazine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dichloroacetophenone with piperazine. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological processes and pathways. It is used as a ligand in receptor binding studies and as a tool to investigate the function of specific proteins.

    Medicine: Investigated for its potential therapeutic properties. It has been studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical products. It is used in the formulation of specialty chemicals and as a precursor in the synthesis of advanced polymers.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine can be compared with other similar compounds, such as:

    1-[1-(2,3-Dichloro-phenyl)-ethyl]-piperazine: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    1-[1-(3,4-Dichloro-phenyl)-methyl]-piperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-[1-(3,4-Dichloro-phenyl)-propyl]-piperazine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: The unique positioning of the chlorine atoms on the phenyl ring and the presence of the ethyl chain in this compound contribute to its distinct chemical and biological properties. These structural features influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c1-9(16-6-4-15-5-7-16)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVKMZCCXHVNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401376
Record name 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514787-47-4
Record name 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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